molecular formula C19H16F3N5O5S B11502848 N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-(trifluoromethoxy)benzenesulfonamide

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B11502848
M. Wt: 483.4 g/mol
InChI Key: SKBAMYLEOORQQT-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazine ring, a phenyl group, and a trifluoromethoxybenzenesulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving ethoxy and phenyl substituents. Following this, the sulfonylurea moiety is introduced through a reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride under controlled conditions, such as low temperature and the presence of a base to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonylurea group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea exerts its effects involves its interaction with specific molecular targets. The triazine ring and sulfonylurea group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxy-6-phenyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]urea lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the triazine ring and the trifluoromethoxybenzenesulfonyl group allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16F3N5O5S

Molecular Weight

483.4 g/mol

IUPAC Name

1-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-3-[4-(trifluoromethoxy)phenyl]sulfonylurea

InChI

InChI=1S/C19H16F3N5O5S/c1-2-31-18-24-15(12-6-4-3-5-7-12)23-16(26-18)25-17(28)27-33(29,30)14-10-8-13(9-11-14)32-19(20,21)22/h3-11H,2H2,1H3,(H2,23,24,25,26,27,28)

InChI Key

SKBAMYLEOORQQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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